N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxoquinoline-3-carboxamide
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Overview
Description
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxoquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a chromenyl moiety and a quinoline carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxoquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenyl moiety, followed by its coupling with the quinoline derivative. The reaction conditions often include the use of organic solvents such as acetone or ethanol, and catalysts like potassium carbonate or anhydrous potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohol derivatives .
Scientific Research Applications
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxoquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxoquinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: Shares the chromenyl moiety but differs in the quinoline structure.
Coumarin derivatives: Similar in having a chromenyl structure but lack the quinoline carboxamide group.
Uniqueness
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxoquinoline-3-carboxamide is unique due to its combination of the chromenyl and quinoline moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-24-19-6-4-3-5-15(19)10-18(22(24)26)21(25)23-12-14-9-16-7-8-17(27-2)11-20(16)28-13-14/h3-8,10-11,14H,9,12-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFLVUJZASTGJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C(=O)NCC3CC4=C(C=C(C=C4)OC)OC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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